molecular formula C10H6Cl2N2O3 B2622526 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione CAS No. 340300-14-3

1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2622526
CAS No.: 340300-14-3
M. Wt: 273.07
InChI Key: QQVKZPLPRPCPHN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is a barbiturate analog featuring a 3,4-dichlorophenyl substituent at the N1 position of the diazinane-trione core. This compound belongs to the class of 1,3-diazinane-2,4,6-triones (barbiturates), which are historically significant for their sedative and anticonvulsant properties .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKZPLPRPCPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It inhibits certain biochemical pathways by binding to active sites of enzymes, thereby blocking their activity. This compound is known to inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione Diazinane-trione 3,4-Dichlorophenyl at N1 ~315–335 (estimated) Potential enzyme modulation
Allobarbital Diazinane-trione 5,5-Diallyl 208.2 Sedative, hypnotic
1-(4-Iodophenyl)-1,3-diazinane-2,4,6-trione Diazinane-trione 4-Iodophenyl at N1 357.1 Halogen bonding, radiopharmaceuticals
1,3-Diarylurea (NCPdCPU) Urea 3,4-Dichlorophenyl, nitro groups ~350–370 Growth inhibition
1-(3-Chlorophenyl)-dihydropyrimidine-thione Dihydropyrimidine-thione 3-Chlorophenyl, 4,4,6-trimethyl 267.8 Antimicrobial, anticancer

Research Findings and Implications

  • Substituent Effects : Halogenated aryl groups (Cl, I) enhance target binding via hydrophobic and halogen-bonding interactions, but may reduce solubility. Methyl or allyl groups increase lipophilicity, favoring CNS activity .
  • Core Modifications : Replacing the diazinane-trione core with urea or dihydropyrimidine shifts pharmacological activity from sedation to growth inhibition or antimicrobial effects .
  • Safety Considerations : Simple barbiturates like 1-ethyl-1,3-diazinane-2,4,6-trione exhibit acute toxicity, highlighting the need for careful structural optimization in derivatives .

Biological Activity

1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a diazinane ring structure with dichlorophenyl substitution, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is C12H10Cl2N2O3C_{12}H_{10}Cl_2N_2O_3. The compound's structure includes:

  • Diazinane ring : A six-membered ring containing two nitrogen atoms.
  • Dichlorophenyl group : A phenyl group substituted with two chlorine atoms at the 3 and 4 positions.

This unique structure contributes to its reactivity and biological properties.

The mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is not fully elucidated; however, it is believed to interact with various molecular targets within cells. Potential targets include:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies : Compounds structurally related to 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione have demonstrated effectiveness against various bacterial strains.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trioneE. coli32 μg/mL
Related Compound AS. aureus16 μg/mL
Related Compound BP. aeruginosa64 μg/mL

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines:

  • Case Study : A recent study reported that the compound exhibited cytotoxic effects against the human breast cancer cell line MCF-7 with an IC50 value of approximately 20 μM. This suggests potential as an anticancer agent.
Cell LineIC50 (μM)
MCF-720
HCT-11615

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of diazinane derivatives. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine has been shown to enhance antimicrobial and anticancer activities.

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